1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one is a chemical compound with the molecular formula C8H8F6O . This compound is characterized by the presence of trifluoromethyl groups, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one typically involves the use of trifluoromethyl-containing building blocks. One common method includes the addition-elimination reaction followed by a thiazolium-catalyzed Stetter reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include organozinc compounds and phenylmagnesium bromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one is utilized in various scientific fields:
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the synthesis of bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one exerts its effects involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. These interactions often involve the formation of stable intermediates, which then undergo further transformations.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one can be compared with other trifluoromethyl-containing compounds, such as:
1,1,1-Trifluoro-3-phenyl-2-propanone: Known for its neuroprotective properties.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Used as a precursor in the synthesis of various trifluoromethyl-substituted compounds.
1,1,1-Trifluoroacetone: Utilized in the synthesis of trifluoromethyl alanines and diamines.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
108162-70-5 |
---|---|
Molekularformel |
C8H8F6O |
Molekulargewicht |
234.14 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-(trifluoromethyl)hept-2-en-4-one |
InChI |
InChI=1S/C8H8F6O/c1-2-3-6(15)5(8(12,13)14)4-7(9,10)11/h4H,2-3H2,1H3 |
InChI-Schlüssel |
QSIRLDINYZSCOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C(=CC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.